Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate
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Overview
Description
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying neurological disorders, drug development, and understanding molecular interactions.
Preparation Methods
The synthesis of Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate involves several steps. One common method starts with the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide to form the intermediate compound. This intermediate is then further reacted under specific conditions to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study molecular interactions and reaction mechanisms. In biology and medicine, it is valuable for researching neurological disorders and developing new drugs. Its unique properties make it an essential tool in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate can be compared with other similar compounds, such as 6-fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines. These compounds share some structural similarities but differ in their specific functional groups and properties. The unique combination of fluorine and methyl groups in this compound contributes to its distinct characteristics and applications .
Properties
IUPAC Name |
lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2.Li/c1-13-4-5-14(7-11(15)16)9-3-2-8(12)6-10(9)13;/h2-3,6H,4-5,7H2,1H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYWQVTSDKBCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCN(C2=C1C=C(C=C2)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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